N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with significant applications in various fields of scientific research. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in both medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. One common route starts with the preparation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core, which is then functionalized at the 3-position to introduce the ethyl chain. This is followed by the attachment of the triazolylacetamide group. The reactions typically require precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity.
Industrial Production Methods
Industrial production scales up the laboratory methods, focusing on optimizing reaction conditions to maximize yield while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the triazole ring.
Reduction: : Reduction reactions typically target the pyrimidine core.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, mainly at the ethyl and triazolylacetamide moieties.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, under acidic or basic conditions.
Reduction: : NaBH4, H2, with appropriate catalysts.
Substitution: : Alkyl halides, acyl chlorides, often in the presence of a base like NaOH or a catalyst like Pd/C.
Major Products
Oxidation products often include hydroxylated derivatives.
Reduction leads to deoxygenated or hydrogenated derivatives.
Substitution yields various functionalized derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
This compound serves as a building block for creating derivatives with potential pharmaceutical activity.
Biology
Studies suggest it can interact with nucleic acids, making it useful in genetic research and biotechnology.
Medicine
It shows promise as an antiviral and anticancer agent, due to its ability to inhibit specific enzymes involved in these diseases.
Industry
Used as a precursor for manufacturing advanced materials and specialized chemical products.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with key molecular targets. It can inhibit enzymes involved in DNA replication and repair, interfere with cell signaling pathways, and induce apoptosis in cancer cells. The triazole and pyrimidine rings are crucial for binding to these targets, while the acetamide group enhances solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-acetamide
2-(1H-1,2,4-triazol-1-yl)-N-(pyrimidin-3-yl)acetamide
Unique Aspects
This compound's combination of a pyrido[2,3-d]pyrimidine core and a 1H-1,2,4-triazol-1-yl moiety is unique, providing distinct properties like enhanced binding affinity and specificity to biological targets compared to its counterparts.
By understanding and leveraging these unique properties, researchers can develop new and effective therapeutic agents, as well as advance scientific knowledge in various fields.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c21-10(6-19-8-14-7-17-19)15-4-5-20-12(22)9-2-1-3-16-11(9)18-13(20)23/h1-3,7-8H,4-6H2,(H,15,21)(H,16,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEXEOBXDRRRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CN3C=NC=N3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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